molecular formula C17H22O11 B12718030 Myoinositol 12-O, C-methylene-1-pentaacetate CAS No. 5348-95-8

Myoinositol 12-O, C-methylene-1-pentaacetate

Cat. No.: B12718030
CAS No.: 5348-95-8
M. Wt: 402.3 g/mol
InChI Key: XVEACTPJNKPHGA-UHFFFAOYSA-N
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Description

Myoinositol 12-O, C-methylene-1-pentaacetate is a derivative of myo-inositol, a carbocyclic sugar that plays a crucial role in various biological processes. Myo-inositol and its derivatives are known for their involvement in cell signaling, osmoregulation, and as precursors for secondary messengers in signal transduction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myoinositol 12-O, C-methylene-1-pentaacetate typically involves the acetylation of myo-inositol. The process begins with the protection of hydroxyl groups followed by selective deprotection and subsequent acetylation. Common reagents used in these reactions include acetic anhydride and pyridine .

Industrial Production Methods

Industrial production of myoinositol derivatives often involves large-scale fermentation processes using genetically engineered microorganisms. For instance, recombinant Escherichia coli strains have been utilized to produce myo-inositol through metabolic engineering strategies .

Chemical Reactions Analysis

Types of Reactions

Myoinositol 12-O, C-methylene-1-pentaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of inositol phosphates, while reduction can yield various inositol derivatives .

Scientific Research Applications

Myoinositol 12-O, C-methylene-1-pentaacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of myoinositol 12-O, C-methylene-1-pentaacetate involves its role as a precursor for inositol phosphates, which act as secondary messengers in various signal transduction pathways. These pathways are crucial for cellular processes such as growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Myoinositol 12-O, C-methylene-1-pentaacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and biological activities compared to other inositol derivatives .

Properties

CAS No.

5348-95-8

Molecular Formula

C17H22O11

Molecular Weight

402.3 g/mol

IUPAC Name

(4,5,7,8-tetraacetyloxy-1-oxaspiro[2.5]octan-6-yl) acetate

InChI

InChI=1S/C17H22O11/c1-7(18)24-12-13(25-8(2)19)15(27-10(4)21)17(6-23-17)16(28-11(5)22)14(12)26-9(3)20/h12-16H,6H2,1-5H3

InChI Key

XVEACTPJNKPHGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(C2(CO2)C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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